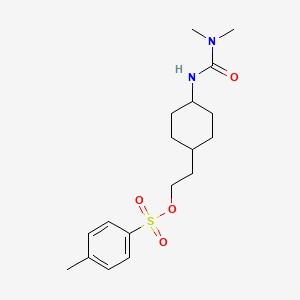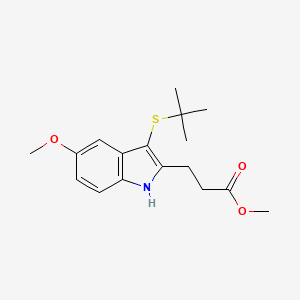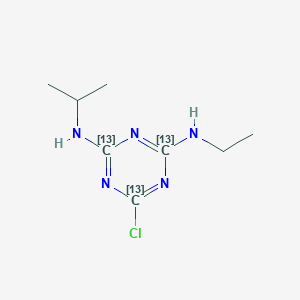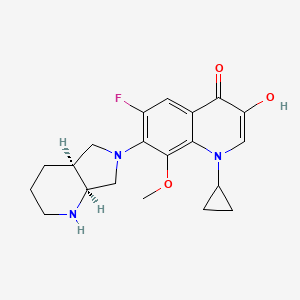
Moxifloxacin impurity
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Moxifloxacin impurity refers to any unwanted chemical substance that is present in moxifloxacin, a fluoroquinolone antibiotic used to treat various bacterial infections. These impurities can arise during the manufacturing process or over time due to degradation. Understanding and controlling these impurities is crucial to ensure the drug’s efficacy and safety .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of moxifloxacin impurities involves several synthetic routes. For example, the preparation of moxifloxacin impurity G involves using 1-cyclopropyl-6,7-difluoro-8-methoxy-1,4-dihydro-4-oxoquinolyl-3-carboxylic acid ethyl ester as a starting material. This compound reacts with triacetoxyboron, followed by the removal of the ethyl ester to generate moxifloxacin boron diacetate. The compound then reacts with (S,S)-2,8-diazabicyclo[4.3.0]nonane, followed by the removal of a protective base and salifying to generate moxifloxacin hydrochloride. Finally, oxidation via an oxidizing agent in the presence of a dewatering agent yields this compound G .
Industrial Production Methods: Industrial production methods for moxifloxacin impurities typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the impurities are minimized and controlled within acceptable limits .
化学反応の分析
Types of Reactions: Moxifloxacin impurities can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different impurity profiles, which need to be carefully monitored and controlled .
Common Reagents and Conditions: Common reagents used in the synthesis and analysis of moxifloxacin impurities include triacetoxyboron, sodium bicarbonate, and various oxidizing agents. Reaction conditions often involve specific temperatures, pH levels, and solvents to ensure the desired chemical transformations .
Major Products Formed: The major products formed from these reactions include various moxifloxacin derivatives and related compounds. For example, moxifloxacin impurity F is obtained by alkalifying moxifloxacin hydrochloride with sodium bicarbonate solution, followed by methylation and alkaline hydrolysis .
科学的研究の応用
Moxifloxacin impurities have several scientific research applications. They are used in pharmaceutical research for product development, quality control, method validation, and stability studies. These impurities are also useful in the identification of unknown impurities and the assessment of genotoxic potential . In addition, moxifloxacin impurities are studied to understand their impact on the efficacy and safety of the drug, contributing to the development of better pharmaceutical formulations .
作用機序
The mechanism of action of moxifloxacin involves inhibiting type II DNA topoisomerases, which are essential for the synthesis of bacterial messenger RNA and DNA replication. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing bacterial death . The impurities themselves do not have a direct mechanism of action but can affect the overall efficacy and safety of the drug.
類似化合物との比較
Moxifloxacin impurities can be compared with impurities found in other fluoroquinolone antibiotics, such as ciprofloxacin and levofloxacin. While the general types of impurities may be similar, the specific chemical structures and properties can vary. Moxifloxacin is unique in its broad-spectrum activity and its ability to treat a wide range of bacterial infections . Similar compounds include ciprofloxacin, levofloxacin, and gatifloxacin .
Conclusion
Understanding moxifloxacin impurities is essential for ensuring the safety and efficacy of the drug. Through careful synthesis, analysis, and control of these impurities, pharmaceutical researchers can develop better formulations and improve patient outcomes.
特性
分子式 |
C20H24FN3O3 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-3-hydroxy-8-methoxyquinolin-4-one |
InChI |
InChI=1S/C20H24FN3O3/c1-27-20-17-13(19(26)16(25)10-24(17)12-4-5-12)7-14(21)18(20)23-8-11-3-2-6-22-15(11)9-23/h7,10-12,15,22,25H,2-6,8-9H2,1H3/t11-,15+/m0/s1 |
InChIキー |
RRWIWSNNDQRNJU-XHDPSFHLSA-N |
異性体SMILES |
COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)O |
正規SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[1-(2,3-Dimethylphenyl)ethyl]-1-(triphenylmethyl)-1H-imidazole](/img/structure/B13436840.png)
![[1-Methyl-4-(2,3,4,5,6-pentadeuteriophenyl)-3-prop-2-enylpiperidin-4-yl] propanoate;hydrochloride](/img/structure/B13436863.png)
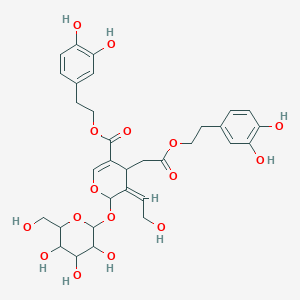
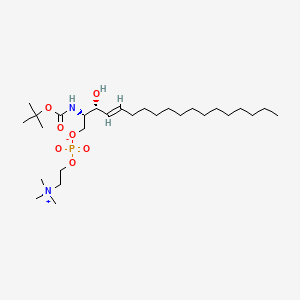
![(2S,4R)-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13436878.png)
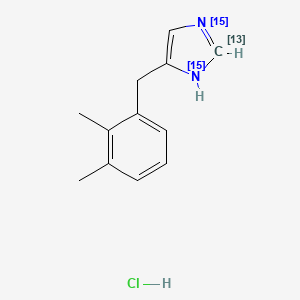
![5-Cyclopropyl-10-(1-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B13436887.png)


![3-(Trifluoromethyl)benzo[b]thiophene-6-carbaldehyde](/img/structure/B13436906.png)
